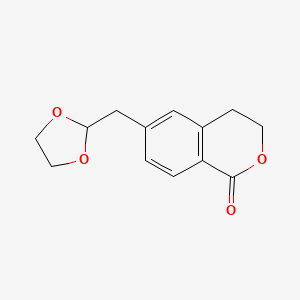
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that features a unique combination of a dioxolane ring and an isochromenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one typically involves the formation of the dioxolane ring followed by its attachment to the isochromenone core. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a series of reactions to introduce the isochromenone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypervalent iodine compounds , reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals that target specific biological pathways.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one involves its interaction with molecular targets through various pathways. For instance, it may act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical processes.
類似化合物との比較
Similar Compounds
9-(1,3-Dioxolan-2-ylmethyl)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione: This compound shares the dioxolane ring but differs in its core structure, which is based on purine.
5-(1,3-Dioxolan-2-ylmethyl)sulfanyl-1H-pyrrol-2-amines: Another compound with a dioxolane ring, but with a pyrrole core.
Uniqueness
6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one is unique due to its combination of the dioxolane ring and isochromenone structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H14O4/c14-13-11-2-1-9(7-10(11)3-4-17-13)8-12-15-5-6-16-12/h1-2,7,12H,3-6,8H2 |
InChIキー |
IDLDTUMZWDHDHY-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C2=C1C=C(C=C2)CC3OCCO3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














